molecular formula C12H9BrN4 B6261742 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine CAS No. 1016773-12-8

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

Cat. No.: B6261742
CAS No.: 1016773-12-8
M. Wt: 289.1
InChI Key:
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Description

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. The final step involves the reaction of this intermediate with meta-aminobenzoic acid and morpholine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1016773-12-8

Molecular Formula

C12H9BrN4

Molecular Weight

289.1

Purity

95

Origin of Product

United States

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